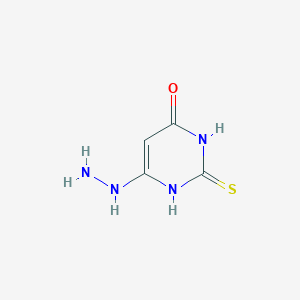
6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that contains both hydrazine and thioxo groups. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of appropriate hydrazine derivatives with thioxo compounds under controlled conditions. Common reagents might include hydrazine hydrate and thiourea, with reactions often carried out in solvents like ethanol or water at elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might convert the thioxo group to a thiol or other reduced forms.
Substitution: The hydrazinyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents might include sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions could involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and its derivatives are of interest in several research areas:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for potential antimicrobial, antiviral, and anticancer activities.
Industry: May be used in the development of new materials or as catalysts in various chemical processes.
Mechanism of Action
The mechanism of action for compounds like 6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one would depend on their specific biological targets. They might interact with enzymes, receptors, or other molecular targets, disrupting normal cellular processes and leading to their observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the hydrazinyl group but shares the thioxo and pyrimidinone structure.
6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains an amino group instead of a hydrazinyl group.
Uniqueness
6-hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both hydrazinyl and thioxo groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Biological Activity
6-Hydrazinyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known by its CAS number 678974-38-4, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, supported by relevant case studies and research findings.
- Molecular Formula : C4H6N4OS
- Molecular Weight : 158.18 g/mol
- Structure : The compound features a thioxo group and a hydrazine moiety, which are critical for its biological activity.
Antiproliferative Activity
Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the compound's activity against lung (H460), colon (HT-29), and breast (MDA-MB-231) cancer cell lines. The findings indicated that several derivatives of this compound displayed potent antiproliferative properties with IC50 values in the nanomolar range:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | H460 | 0.07 |
| 5j | HT-29 | 6.31 |
| 5j | MDA-MB-231 | 6.50 |
The most promising derivative, compound 5j, showed an IC50 value of 0.05 µM against the H460 cell line, indicating a strong potential for therapeutic application .
The mechanism through which this compound exerts its antiproliferative effects may involve multiple pathways:
- Inhibition of Cell Cycle Progression : The compound may disrupt normal cell cycle regulation, leading to increased apoptosis in cancerous cells.
- Targeting Specific Enzymes : Some studies suggest that derivatives of this compound inhibit enzymes critical for tumor growth and proliferation.
Case Studies and Research Findings
A notable case study involved the synthesis of various derivatives of this compound and their evaluation against different cancer cell lines. The results demonstrated that modifications to the thioxo group significantly affected the biological activity of the compounds.
In another research effort, the biological evaluation included assessing cytotoxicity against normal human cells to determine selectivity. The findings indicated that while some derivatives were highly effective against cancer cells, they exhibited lower toxicity towards normal cells, highlighting their potential as selective anticancer agents .
Properties
Molecular Formula |
C4H6N4OS |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
6-hydrazinyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C4H6N4OS/c5-8-2-1-3(9)7-4(10)6-2/h1H,5H2,(H3,6,7,8,9,10) |
InChI Key |
DPUWCAQLTJRAIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=S)NC1=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















